Nonyl hydrogen phthalate

Description

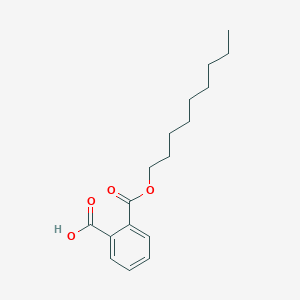

Structure

3D Structure

Properties

IUPAC Name |

2-nonoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-2-3-4-5-6-7-10-13-21-17(20)15-12-9-8-11-14(15)16(18)19/h8-9,11-12H,2-7,10,13H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKHFECVVLVFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179282 | |

| Record name | Nonyl hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24539-59-1 | |

| Record name | Monononyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24539-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonyl hydrogen phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonyl hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence and Distribution of Nonyl Hydrogen Phthalate and Parent Phthalates

Anthropogenic Sources and Release Pathways

The journey of nonyl hydrogen phthalate (B1215562) into the environment begins with the industrial production and widespread use of its parent compounds, primarily diisononyl phthalate (DINP). These precursor chemicals are key components in numerous industrial and consumer products, leading to their eventual release into the environment through various pathways.

Industrial Production and Utilization of Phthalate Diesters (e.g., Diisononyl Phthalate)

Diisononyl phthalate (DINP) is a high-production-volume chemical predominantly used as a plasticizer to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers. atamanchemicals.comwikipedia.org Approximately 95% of DINP is utilized in PVC applications, which include a vast array of products such as building and construction materials, automotive components, electrical wire and cable insulation, flooring, and synthetic leather. atamanchemicals.comindustrialchemicals.gov.aueuropeanplasticisers.eu The remaining 5% of DINP is employed in non-PVC applications, including adhesives, sealants, paints, inks, lubricants, and as a component in some rubber products. atamanchemicals.comindustrialchemicals.gov.aueuropeanplasticisers.eu The sheer volume of DINP produced and its extensive use in a multitude of products create a significant reservoir of this compound with the potential for environmental release. epa.gov

Leaching and Diffusion from Polymeric Materials

A critical characteristic of phthalate plasticizers like DINP is that they are not chemically bound to the polymer matrix. nih.govmdpi.com This loose association allows them to leach, migrate, or diffuse from the plastic products over time. nih.govmdpi.comnih.govgeomar.de This process is influenced by various factors, including temperature, pH, and contact with liquids. biointerfaceresearch.com For example, increased temperatures can accelerate the leaching of phthalates from plastic materials. biointerfaceresearch.com The continuous release of parent phthalates from the vast quantities of plastic goods in use and in landfills is a major and persistent source of these compounds in the environment. nih.govifremer.fr Studies have shown that phthalates can leach from microplastics in aquatic environments over extended periods, highlighting the long-term contamination potential of plastic debris. nih.gov

Wastewater Effluents as Primary Environmental Dissemination Vectors

Wastewater treatment plants (WWTPs) are significant conduits for the dissemination of phthalates and their metabolites, including nonyl hydrogen phthalate, into the environment. industrialchemicals.gov.auiwaponline.com Phthalates enter wastewater streams from various sources, including industrial discharges, domestic sewage containing residues from personal care products, and runoff from urban and agricultural areas. dmu.dkresearchgate.net While WWTPs can remove a portion of these compounds, they are often not completely effective, leading to the discharge of phthalates and their metabolites in treated effluent. acs.orgdmu.dk The sludge produced during wastewater treatment can also contain high concentrations of these compounds, and its application as agricultural fertilizer can introduce them into terrestrial environments. dmu.dkdmu.dk Consequently, wastewater effluents represent a primary and continuous point source of phthalate contamination in aquatic ecosystems. industrialchemicals.gov.au

Global Environmental Distribution and Prevalence

As a result of the widespread sources and release pathways, this compound and its parent compounds are now ubiquitously distributed across various environmental compartments globally.

Aquatic Environments: Surface Waters, Groundwater, and Wastewater Systems

Phthalates are frequently detected in a range of aquatic systems. iwaponline.comresearchgate.net Their presence in surface waters, such as rivers and lakes, is well-documented and often linked to discharges from WWTPs. industrialchemicals.gov.auresearchgate.net For instance, studies have reported the presence of various phthalate metabolites in both raw and treated wastewater, with concentrations of some metabolites reaching up to 1.6 µg/L in raw wastewater. acs.org Groundwater can also become contaminated with phthalates, particularly in areas near landfills or industrial sites. researchgate.net The water solubility of different phthalate esters varies, influencing their transport and fate in aquatic systems. oup.com While biodegradation is a significant removal process for phthalates in aquatic environments, their continuous introduction can lead to persistent contamination. oup.com

Table 1: Concentration of Selected Phthalate Metabolites in Wastewater

| Phthalate Metabolite | Concentration Range in Raw Wastewater (ng/L) |

|---|---|

| MEP | 300–1600 |

| MMP | 48–1800 |

| MiBP | 67–277 |

| MnBP | 55–274 |

Data sourced from a study on wastewater in the NW region of Spain. acs.org

Terrestrial Compartments: Soils and Sediments

Soils and sediments act as significant sinks for phthalates released into the environment. epa.govdmu.dk When released into water, the more hydrophobic phthalates tend to adsorb to suspended particles and eventually settle into the sediment at the bottom of lakes and rivers. epa.govsfu.ca Similarly, phthalates released into the air can attach to dust particles and be deposited onto land and water surfaces. epa.gov The application of sewage sludge to agricultural land is another major pathway for the introduction of phthalates into soils. dmu.dk Studies have shown a direct relationship between the amount of sludge applied to soil and the concentration of phthalates, with di(2-ethylhexyl)phthalate (DEHP) and DiNP being frequently detected. dmu.dk The persistence of phthalates in soil and sediment can be influenced by factors such as organic matter content and microbial activity, with degradation proceeding more slowly in anaerobic conditions. sfu.cacanada.ca

Table 2: Predominant Phthalates Detected in Environmental Samples

| Environmental Compartment | Predominant Phthalates Detected |

|---|---|

| Surface Sediments | Di(2-ethylhexyl)phthalate (DEHP), Diisononyl phthalate (DiNP), Diisodecyl phthalate (DiDP) |

| Soil (sludge-amended) | Di(2-ethylhexyl)phthalate (DEHP), Diisononyl phthalate (DiNP) |

Data compiled from various environmental studies. dmu.dkacs.org

Presence in Environmental Biota and Food Systems

This compound is the primary metabolite of its parent compound, Diisononyl phthalate (DINP), a high-molecular-weight plasticizer used in a multitude of products. nih.gov The presence of DINP in the environment leads to the subsequent detection of its metabolites in various organisms and food systems.

Consumer exposure to DINP, and by extension its metabolites, can occur through food and beverages that have been in contact with packaging materials or processing equipment containing the plasticizer. greenfacts.org While DINP itself is metabolized rapidly and does not tend to accumulate in the body, its metabolites have been identified in biological samples. nih.govindustrialchemicals.gov.au For instance, the primary metabolite, monoisononyl phthalate (MINP), has been detected in human breast milk. industrialchemicals.gov.au

The bioavailability of the parent compound, DINP, is confirmed by its measurement in a variety of aquatic species. canada.cacanada.ca Although it is considered to have low biomagnification potential, its presence in organisms indicates uptake from the environment. canada.ca Exposure for these organisms is expected to occur primarily through diet rather than water, owing to DINP's properties. canada.cacanada.ca

Environmental Fate and Transport Mechanisms

The environmental behavior of this compound is intrinsically linked to the fate and transport of its parent compound, DINP. Once released into the environment from sources like industrial discharges, landfill leachate, or the degradation of plastic products, DINP undergoes transformation and distribution across various environmental compartments. epa.govnih.gov

Environmental Persistence and Mobility Characteristics

DINP is generally not expected to persist in the environment due to biodegradation, but its degradation rate varies significantly depending on the environmental medium and conditions. canada.cacanada.ca It degrades relatively quickly in air and surface water but can persist for much longer in soil and especially in sediment, where conditions are often anaerobic (low oxygen). greenfacts.orgepa.gov The breakdown of DINP in the environment cannot always be measured directly, but its persistence can be estimated. greenfacts.org

The mobility of DINP in soil is considered very low. greenfacts.org This is because it binds strongly to soil particles and has low water solubility, which limits its ability to leach through the soil and into groundwater. greenfacts.orgcanada.ca When released into the air, DINP is expected to be deposited onto soil and sediments. canada.ca

| Environmental Compartment | Estimated Half-Life |

|---|---|

| Air | 0.7 days |

| Surface Water | 50 days |

| Soil | 300 days |

| Sediment | 3000 days |

Adsorption and Sorption Dynamics within Environmental Matrices

The transport and distribution of DINP are heavily influenced by its tendency to attach to solid materials. Research indicates that DINP has a high potential for strong binding to sewage sludge, soils, and sediments. greenfacts.org This characteristic is a result of its high partition coefficients and low water solubility. canada.ca

When released into aquatic environments, DINP preferentially partitions from the water column to suspended particulate matter and bottom sediments. canada.cadmu.dk This adsorption to organic carbon in soil and sediment is a key factor in its low mobility and its persistence in these matrices. greenfacts.orgcanada.ca The process governing this partitioning is sorption, which includes both adsorption (adhesion to a surface) and absorption (incorporation into the volume of the material). frontiersin.org The affinity of phthalates for organic portions of environmental matrices can be estimated by the octanol/water partition coefficient (log Kow), which is high for DINP, indicating its hydrophobicity. mdpi.com

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

The reason for this discrepancy is that many organisms can effectively metabolize DINP into more water-soluble forms, like this compound, which are then excreted. nih.govmst.dk The metabolic capability to transform phthalates generally increases with higher trophic levels, limiting biomagnification through the food chain. mst.dkacs.org For example, studies of marine food webs have shown that concentrations of high-molecular-weight phthalates like DINP decline with increasing trophic position. acs.org

However, some level of bioconcentration—uptake from water alone—does occur. An experimentally derived bioconcentration factor (BCF), which is a measure of this process, was reported to be 1,844 for DINP in molluscs. mst.dk BCF values for phthalates are generally found to be highest in algae, intermediate in invertebrates, and lowest in fish, which aligns with the increasing metabolic capacity up the food chain. mst.dk

| Organism Type | Parameter | Finding | Source |

|---|---|---|---|

| Molluscs | Bioconcentration Factor (BCF) | 1,844 L/kg | mst.dk |

| Aquatic Organisms | Food Web Magnification Factor (FWMF) | 0.25 - 0.48 (indicates no biomagnification) | acs.org |

| General Aquatic Biota | Bioaccumulation Potential | Considered low due to effective metabolism | canada.cacanada.ca |

| Fish | Bioconcentration | Generally lower BCF values compared to invertebrates | mst.dk |

Formation and Biotransformation Pathways of Nonyl Hydrogen Phthalate

Industrial Synthesis Routes of Phthalate (B1215562) Diesters Precursors

The industrial production of phthalate diesters, such as di-n-nonyl phthalate (DnNP) or diisononyl phthalate (DINP), is the starting point for the eventual formation of nonyl hydrogen phthalate. These diester precursors are synthesized on a large scale through the esterification of phthalic anhydride (B1165640) with a suitable alcohol.

The general chemical reaction involves heating phthalic anhydride with two equivalents of a nonyl alcohol isomer (e.g., 1-nonanol for DnNP or isononanol for DINP). This reaction is typically facilitated by a catalyst and may be performed at atmospheric pressure or under a vacuum to drive the reaction to completion by removing the water byproduct. While various catalysts can be used, one patented method describes using a non-acidic composite catalyst system, such as sodium form molecular sieve and butyl titanate, for the reaction between isononyl alcohol and phthalic anhydride to produce DINP. The resulting product, a phthalate diester, is not chemically bound to the polymer matrix in plastics, which allows it to leach or migrate out over time, becoming available for environmental transformation.

Environmental Biotransformation of Phthalate Diesters to Monoesters

The primary route for the formation of this compound in the environment is through the microbial biodegradation of phthalate diesters. Microorganisms in soil, sediment, and water can use phthalate esters as a source of carbon and energy. This metabolic process typically begins with the hydrolysis of the diester to its corresponding monoester.

The initial and rate-limiting step in the bacterial degradation of phthalate diesters is the hydrolysis of one of the two ester bonds. This reaction is catalyzed by a class of enzymes known as esterases or hydrolases, which are produced by a wide variety of bacteria, including species from genera such as Rhodococcus, Gordonia, and Pseudomonas.

These enzymes specifically target one of the ester linkages in the dinonyl phthalate molecule, cleaving it to release a molecule of nonyl alcohol and forming monononyl phthalate (this compound). The process can be summarized as follows:

Di-nonyl Phthalate + H₂O --(Esterase)--> Mono-nonyl Phthalate + Nonyl Alcohol

Studies have identified several phthalate-hydrolyzing enzymes capable of this transformation. For instance, a novel esterase, EstM2, from a soil metagenome demonstrated the ability to hydrolyze various phthalate esters. Similarly, research on Rhodococcus sp. has revealed esterases that efficiently degrade different phthalate esters to their monoester forms. The efficiency of this enzymatic hydrolysis can be influenced by the length and structure of the phthalate's alkyl chains, with some enzymes showing higher activity towards shorter-chain phthalates. The resulting monoester, this compound, is often an intermediate that can be further degraded by the same or different microorganisms.

Table 1: Examples of Bacterial Genera Involved in Phthalate Ester Degradation

| Bacterial Genus | Role in Phthalate Degradation | Citations |

|---|---|---|

| Rhodococcus | Produces esterases that hydrolyze phthalate diesters to monoesters. | |

| Gordonia | Capable of complete degradation of phthalate esters, starting with hydrolysis. | |

| Pseudomonas | Contains species that utilize phthalates as a carbon source, initiating degradation via hydrolysis. | |

| Arthrobacter | Isolated strains produce esterases that hydrolyze phthalate esters. | |

| Serratia | Part of a bacterial consortium capable of degrading diisononyl phthalate. |

In addition to direct hydrolysis of the ester bond, another significant biotransformation pathway involves the oxidation of the alkyl side chains. This process can occur either on the intact diester molecule or, more commonly, on the monoester intermediate (this compound) following the initial hydrolysis step.

Metabolic studies on diisononyl phthalate (DINP) and other similar long-chain phthalates have shown that the nonyl side chain undergoes oxidative degradation. This typically proceeds through ω-oxidation (at the terminal methyl group) and β-oxidation (sequential cleavage of two-carbon units), which are common fatty acid degradation pathways. This process leads to the formation of a series of oxidized metabolites.

For example, the biotransformation of DINP by a bacterial consortium was found to proceed through simultaneous de-esterification and β-oxidation. In human metabolism studies of similar compounds, which can indicate potential environmental pathways, the primary metabolites are often those that have been oxidized on the alkyl side chain. These include hydroxylated (OH-), oxo- (or keto-), and carboxylated (COOH-) derivatives of the monoester. The detection of these oxidized monoesters in environmental samples confirms that oxidative degradation is a key transformation pathway.

Table 2: Key Metabolites from Phthalate Diester Biotransformation

| Precursor Compound | Metabolite | Transformation Pathway | Citations |

|---|---|---|---|

| Diisononyl Phthalate (DINP) | Monoisononyl Phthalate | Esterase-mediated hydrolysis | |

| Diisononyl Phthalate (DINP) | Methyl nonyl phthalate, iso-nonanol | De-esterification and β-oxidation | |

| Phthalate Monoesters | Oxidized Monoesters (e.g., OH-MINCH, oxo-MINCH, carboxy-MINCH*) | Oxidative side-chain degradation (ω- and β-oxidation) |

Note: MINCH refers to Mono-isononyl-cyclohexane-1,2-dicarboxylate, a metabolite of the DINP substitute DINCH, illustrating the oxidative pathways.

Abiotic Degradation Pathways in the Environment (e.g., Photolysis, Chemical Hydrolysis)

While microbial action is the dominant degradation process for phthalates, abiotic (non-biological) pathways also contribute to the transformation of dinonyl phthalates and the formation of this compound. The main abiotic processes are chemical hydrolysis and photolysis.

Chemical Hydrolysis: Phthalate esters can undergo chemical hydrolysis, a reaction with water without enzymatic catalysis. This process is generally slow at neutral pH but can be significantly faster under acidic or alkaline conditions. Like enzymatic hydrolysis, chemical hydrolysis occurs in two steps: the first step converts the diester to a monoester (this compound) and an alcohol, and the second step can further break down the monoester into phthalic acid and another alcohol molecule. However, for many phthalates, the rate of chemical hydrolysis is considerably slower than biodegradation.

Photolysis: Photolysis is the degradation of a chemical compound by light, particularly sunlight. For photolysis to occur, the compound must be able to absorb light at wavelengths present in sunlight (greater than 290 nm). Phthalates contain chromophores within their structure that allow them to absorb light in this range, making them susceptible to direct photolysis. Studies evaluating the abiotic degradation of four common phthalate esters found that photolysis was the primary contributor to their breakdown under natural sunlight.

Notably, the degradation rate of di-isononyl phthalate (DINP) via photolysis was much higher than that of other tested phthalates like DEHP and DBP, with a half-life ranging from 32 to 140 days depending on the pH. This suggests that for DINP, photolytic degradation in sunlit aquatic environments can be a significant transformation pathway, comparable in rate to its biodegradation under certain conditions.

Table 3: Abiotic Degradation Half-Lives of Phthalate Esters

| Compound | Degradation Pathway | pH | Half-Life (t₁/₂) | Citation |

|---|---|---|---|---|

| Di-isononyl phthalate (DINP) | Photolysis + Hydrolysis | 5 | ~32 days | |

| Di-isononyl phthalate (DINP) | Photolysis + Hydrolysis | 7 | ~140 days | |

| Di-isononyl phthalate (DINP) | Photolysis + Hydrolysis | 9 | ~32 days | |

| Di-n-butyl phthalate (DBP) | Photolysis + Hydrolysis | 5-9 | 50 - 360 days | |

| Di-ethylhexyl phthalate (DEHP) | Photolysis + Hydrolysis | 5-9 | 390 - 1600 days |

Advanced Analytical Methodologies for the Detection and Quantification of Nonyl Hydrogen Phthalate

Sample Collection and Preparation Techniques

The accurate detection and quantification of nonyl hydrogen phthalate (B1215562) in various matrices necessitate robust sample collection and preparation protocols. These steps are critical for isolating the analyte from interfering substances and concentrating it to levels amenable to instrumental analysis. The choice of technique is heavily dependent on the nature of the sample matrix, whether it be solid, liquid, or gas.

Extraction and Preconcentration Methods from Environmental Matrices

Extraction and preconcentration are crucial preparatory steps, especially when dealing with trace concentrations of analytes in complex environmental samples. mdpi.com The goal is to efficiently transfer the target compound from a large sample volume into a small, clean solvent volume.

Solid-Phase Extraction (SPE): This technique has become a primary option for sample preparation, often replacing traditional liquid-liquid extraction due to its efficiency and lower solvent consumption. mdpi.comnih.gov SPE is based on the principle of distributing solutes between a solid phase (sorbent) and a liquid phase (sample). nih.gov The process involves passing a liquid sample through a cartridge containing a solid adsorbent to which the analytes have a greater affinity than the sample matrix. nih.gov For phthalates, reversed-phase sorbents like C18 are commonly used. mdpi.comnih.gov The analytes are retained on the sorbent while the bulk of the sample passes through. Subsequently, the retained analytes are eluted with a small volume of an appropriate solvent. nih.gov Automated systems such as the Dionex AutoTrace™ 280 Solid-Phase Extraction instrument can be employed to increase productivity and reduce solvent usage for water samples. thermofisher.com

Liquid-Liquid Extraction (LLE): LLE is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and a non-polar organic solvent. wikipedia.org The analyte is transferred from the original sample matrix into the extraction solvent. wikipedia.org For phthalate analysis in non-alcoholic beverages, n-hexane has been identified as an effective extraction solvent. nih.govresearchgate.net The methodology can be enhanced by forming two clearly separated phases from a mixture of water-soluble organic solvents and water in the presence of inorganic salts, a technique that is highly compatible with subsequent HPLC analysis. researchgate.net While effective, LLE can be time-consuming and may require large volumes of organic solvents. researchgate.net

Ultrasound-Vortex-Assisted Dispersive Liquid-Liquid Microextraction (US-VA-DLLME): This is a modern microextraction technique that significantly reduces extraction time and solvent consumption. mdpi.comnih.gov The method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. wikipedia.org The application of vortexing and ultrasonication facilitates the formation of a cloudy state, where fine droplets of the extraction solvent are dispersed throughout the sample, accelerating mass transfer of the analyte from the aqueous phase to the extractant. mdpi.comnih.gov This technique has been successfully applied to the extraction of phthalates from hot beverages, demonstrating high recovery rates ranging from 66.7% to 101.2%. mdpi.comresearchgate.net

| Technique | Principle | Common Application/Matrix | Advantages | Disadvantages |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and the liquid sample matrix. nih.gov | Aqueous samples (e.g., bottled water). mdpi.com | High precision, lower solvent use than LLE, potential for automation. mdpi.comthermofisher.com | Can be more expensive; cartridge selection is critical. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on relative solubility. wikipedia.org | Beverages, olive oil. nih.govresearchgate.net | Simple, widely applicable. | Requires large solvent volumes, can be labor-intensive, emulsion formation is possible. researchgate.net |

| Ultrasound-Vortex-Assisted DLLME | Microextraction enhanced by dispersion via ultrasound and vortex, maximizing surface area for mass transfer. mdpi.com | Aqueous samples (e.g., hot drinks). mdpi.com | Rapid, minimal solvent consumption, high recovery and enrichment factors. nih.govmdpi.com | Requires specific equipment (ultrasonicator, centrifuge). |

Derivatization Strategies for Enhanced Chromatographic Performance

For gas chromatography (GC) analysis, a derivatization step is often necessary for polar and thermally unstable compounds like phthalate monoesters, which include nonyl hydrogen phthalate. frontiersin.orgnih.gov The primary purpose of derivatization is to convert the polar carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ether. frontiersin.orgnih.gov This conversion improves the analyte's thermal stability, reduces its adsorption on active sites within the GC system (e.g., injector liner, column), and results in better chromatographic peak shapes and improved sensitivity. frontiersin.org

Common derivatization strategies include:

Silylation: This involves reacting the analyte with a silylating agent, such as N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen on the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. frontiersin.orgresearchgate.net

Methylation: This process converts the carboxylic acid group into a methyl ester (-COOCH₃). frontiersin.org

Recent advancements have demonstrated that it is possible to analyze phthalate metabolites by GC-MS without derivatization. frontiersin.orgnih.gov By optimizing injection parameters, specifically using a higher-pressure injection (HPI) mode, the analytes can be successfully transferred to the GC column without thermal degradation or adsorption, thereby simplifying the analytical procedure and reducing the risk of introducing contaminants. frontiersin.orgnih.gov

Chromatographic Separation Techniques

Chromatography is the core of the analytical process, where the components of the prepared sample extract are separated prior to detection. Both gas and liquid chromatography are widely employed for the analysis of this compound and related compounds.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For phthalate analysis, GC is frequently coupled with mass spectrometry (GC-MS). The separation is typically performed on a capillary column, such as a DB5-MS column, which has a non-polar stationary phase. nih.gov The oven temperature is programmed to ramp up during the analysis, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. A typical temperature program might start at 100°C, increase to 280°C, and then further increase to 310°C to ensure elution of all target analytes. nih.gov For highly complex samples containing numerous isomers, comprehensive two-dimensional gas chromatography (GC x GC) can provide significantly enhanced resolution. researchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for separating compounds that are non-volatile or thermally labile, where GC analysis might be challenging without derivatization. nih.gov Reversed-phase HPLC is the most common mode used for phthalate analysis. In this setup, a non-polar stationary phase (e.g., C18) is used with a more polar mobile phase. mdpi.com Separation is achieved by partitioning the analytes between the stationary and mobile phases. A gradient elution is often employed, where the composition of the mobile phase is changed over time to enhance separation efficiency. For example, a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and a mixture of methanol (B129727) and isopropanol (B130326) can be used to separate a range of phthalates. mdpi.com

| Technique | Typical Column | Mobile Phase / Carrier Gas | Typical Detector | Key Application Feature |

|---|---|---|---|---|

| Gas Chromatography (GC) | DB5-MS (30 m × 0.25 mm × 0.25 µm). nih.gov | Helium carrier gas with a programmed oven temperature. nih.gov | Mass Spectrometry (MS/MS). nih.gov | Excellent for volatile compounds; may require derivatization for polar analytes. frontiersin.org |

| High-Performance Liquid Chromatography (HPLC) | Poroshell 120 C18 (150 × 4.6 mm, 4 µm). mdpi.com | Gradient of aqueous buffer (e.g., ammonium acetate) and organic solvents (e.g., methanol/isopropanol). mdpi.com | Photodiode Array (PDA), Mass Spectrometry (MS). mdpi.com | Ideal for non-volatile or thermally sensitive compounds without derivatization. nih.gov |

Mass Spectrometric Detection and Quantification

Mass Spectrometry (MS) is the preferred detection method for both GC and HPLC in phthalate analysis due to its high sensitivity and selectivity. It allows for the unambiguous identification and quantification of target analytes, even at trace levels in complex matrices.

When coupled with GC, electron ionization (EI) is a common ionization technique that is robust and produces reproducible fragmentation patterns, which are useful for compound identification by library matching. frontiersin.org For enhanced selectivity and lower limits of detection, tandem mass spectrometry (GC-MS/MS) is often employed. nih.gov This technique involves selecting a specific precursor ion for the analyte of interest and then fragmenting it to produce characteristic product ions, which are then monitored. This process significantly reduces background noise and matrix interferences.

When coupled with HPLC (LC-MS), electrospray ionization (ESI) is a typical soft ionization source used to generate ions from the analytes eluting from the column. Similar to GC-MS/MS, HPLC-MS/MS provides excellent sensitivity and selectivity for quantifying analytes in complex samples. Furthermore, high-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, can be used with both GC and HPLC. researchgate.netnih.gov HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion, offering an even greater degree of confidence in compound identification. nih.gov

Single Quadrupole Mass Spectrometry (MS)

Gas chromatography coupled with a single quadrupole mass spectrometer (GC-MS) is a widely used technique for the analysis of a broad range of phthalates, including the parent compounds from which this compound is derived. gcms.czoregonstate.edu While the direct analysis of the monoester can be challenging due to its polarity, derivatization techniques can be employed to improve its volatility for GC-MS analysis.

In a typical GC-MS setup, the sample extract is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. Following separation, the analytes enter the mass spectrometer. The single quadrupole mass spectrometer operates by filtering ions based on their mass-to-charge ratio (m/z). For enhanced sensitivity and selectivity, the instrument is often operated in the Selected Ion Monitoring (SIM) mode. oregonstate.edugcms.cz In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, rather than scanning the entire mass range. This approach significantly improves the signal-to-noise ratio, allowing for lower detection limits. peakscientific.comoregonstate.edu

A common approach for phthalate analysis involves an Agilent 8890 GC coupled to a 5977B MS detector. oregonstate.edu The GC is operated in splitless mode to maximize the transfer of the analyte to the column.

Table 1: Example GC-MS (SIM) Parameters for Phthalate Analysis

| Parameter | Value |

| Instrument | Agilent GC/MSD 8890/5977, EI mode 70eV |

| Column | J&W Scientific DB-5MS 30m x 250µm x 0.25µm |

| Injection Volume | 1 µL |

| Inlet Mode | Pulsed Splitless |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | 60 °C (1.5 min), then 50 °C/min to 220 °C, then 12.5 °C/min to 320 °C (0.3 min hold) |

| MSD Transfer Line | 280 °C |

| Ion Source Temp. | 300 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantitation Ions | Specific m/z values for target analytes |

This table is a composite representation of typical parameters and does not represent a specific analysis of this compound.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

For the direct analysis of this compound, particularly in complex biological matrices like urine and serum, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique offers superior selectivity and sensitivity compared to single quadrupole MS.

In an LC-MS/MS system, the analyte is first separated by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) before being introduced into the mass spectrometer. The use of a triple quadrupole mass spectrometer allows for Multiple Reaction Monitoring (MRM), a highly specific detection mode. waters.com

The MRM process involves:

Precursor Ion Selection: The first quadrupole (Q1) is set to select the deprotonated molecular ion [M-H]⁻ of this compound.

Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the second quadrupole (Q2), which acts as a collision cell.

Product Ion Selection: The third quadrupole (Q3) is set to monitor for specific fragment ions (product ions) that are characteristic of the precursor ion.

This two-stage mass filtering significantly reduces background noise and chemical interferences, leading to very low limits of detection (LOD) and limits of quantification (LOQ). nih.gov

Table 2: Representative UPLC-MS/MS Method Validation Data for Phthalate Metabolites

| Analyte | Linearity (R²) | Intra-assay Precision (%) | Inter-assay Precision (%) | Recovery (%) | LOD (ng/mL) |

| Mono-n-butyl phthalate (MBP) | > 0.99 | ≤ 10 | ≤ 11 | 71 ± 2 - 107 ± 6 | 0.06 - 0.43 |

| Mono-benzyl phthalate (MBzP) | > 0.99 | ≤ 10 | ≤ 11 | 71 ± 2 - 107 ± 6 | 0.06 - 0.43 |

| Mono-2-ethylhexyl phthalate (MEHP) | > 0.99 | ≤ 10 | ≤ 11 | 71 ± 2 - 107 ± 6 | 0.06 - 0.43 |

This table is based on data from studies on various phthalate metabolites and is intended to be illustrative of the performance of LC-MS/MS methods. Specific values for this compound may vary. nih.govnih.gov

High-Resolution Mass Spectrometry Approaches

High-resolution mass spectrometry (HRMS) offers an alternative and powerful approach for the analysis of this compound. Instruments such as Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide high mass accuracy (<5 ppm deviation) and high resolving power. nih.gov

The key advantages of HRMS in this context include:

Untargeted and Suspect Screening: HRMS can perform full-scan acquisitions, collecting data on all ions within a specified mass range. This allows for retrospective analysis of data for compounds that were not initially targeted. nih.gov

Confident Identification: The high mass accuracy of HRMS enables the determination of the elemental composition of an ion, which greatly increases the confidence in the identification of this compound and its metabolites. nih.gov

Reduced Interferences: The high resolving power of HRMS can distinguish between ions with very similar nominal masses, effectively reducing interferences from matrix components.

HRMS can be used in both targeted and non-targeted workflows. In a targeted approach, specific high-resolution extracted ion chromatograms are used for quantification. In non-targeted analysis, sophisticated data processing techniques are employed to identify a wide range of potential contaminants, including previously unknown metabolites of DINP. nih.gov

Challenges in Trace Analysis and Quality Assurance

The analysis of this compound at trace levels is fraught with challenges that require meticulous attention to detail to ensure the generation of reliable data.

Mitigating the "Phthalate Blank Problem" in Laboratory Analysis

One of the most significant challenges in phthalate analysis is the ubiquitous presence of these compounds in the laboratory environment, leading to background contamination of samples, a phenomenon often referred to as the "phthalate blank problem." Phthalates are present in a vast array of laboratory consumables, including solvents, plasticware, and even the air.

Strategies to mitigate this problem include:

Careful Selection of Materials: Using glassware instead of plasticware whenever possible and ensuring that all materials are thoroughly cleaned.

Solvent Purification: Cleaning solvents with materials like aluminum oxide can help reduce phthalate contamination.

Minimizing Exposure: Keeping samples covered and minimizing the time they are exposed to the laboratory air can reduce airborne contamination.

Procedural Blanks: The inclusion of procedural blanks with every batch of samples is essential to monitor and correct for background contamination.

Addressing Matrix Effects and Interferences in Complex Samples

Biological and environmental samples are complex mixtures containing numerous compounds that can interfere with the analysis of this compound. These "matrix effects" can either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. gcms.cz

To address matrix effects, several strategies can be employed:

Effective Sample Preparation: Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to remove interfering compounds from the sample matrix.

Matrix-Matched Calibration: Preparing calibration standards in a matrix that is similar to the samples can help to compensate for matrix effects.

Use of Isotope-Labeled Internal Standards: The addition of a known amount of an isotope-labeled version of this compound to each sample is the most effective way to correct for both matrix effects and variations in sample recovery.

Method Validation and Inter-Laboratory Comparison for Robust Data Generation

To ensure that analytical methods for this compound are reliable and produce comparable results across different laboratories, rigorous method validation and participation in inter-laboratory comparison studies are essential.

Method validation involves demonstrating that an analytical method is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Precision: The degree of agreement among a series of measurements of the same sample.

Accuracy: The closeness of the measured value to the true value.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately quantified.

Recovery: The efficiency of the extraction process.

Mechanistic Biological Interactions and Transformations of Nonyl Hydrogen Phthalate in Biotic Systems Excluding Toxicity

Enzymatic Biotransformation and Metabolism in Organisms

The biotransformation of the parent compound, di-nonyl phthalate (B1215562), is a critical first step that leads to the formation of nonyl hydrogen phthalate. This initial hydrolysis is followed by extensive oxidative metabolism of the monoester.

Role of Specific Hydrolases in Nonyl Hydrogen Phracrylate Formation and Further Degradation

The formation of this compound in biological systems is primarily a result of the enzymatic hydrolysis of its parent diester, di-nonyl phthalate. This biotransformation is catalyzed by a class of enzymes known as hydrolases, specifically carboxylesterases and lipases, which are abundant in various tissues, including the liver and intestines. nih.govnih.gov

This initial metabolic step involves the cleavage of one of the two ester bonds of the di-nonyl phthalate molecule, yielding one molecule of this compound and one molecule of nonyl alcohol. This conversion is rapid and efficient. Studies have shown that enzymes present in human saliva are capable of hydrolyzing di-isononyl phthalate (DINP) that migrates from polyvinyl chloride (PVC) products, demonstrating that this metabolic process can begin immediately upon oral exposure. researchgate.net

While the formation of the monoester is a key activation step, further degradation can also occur via hydrolysis, although this is a less significant pathway compared to oxidative metabolism. The bacterium Sphingobium chungbukense, for instance, can transform DINP into mono-isononyl phthalate (MINP) and subsequently degrade it further into phthalic acid. sigmaaldrich.com However, in mammalian systems, this compound is primarily a substrate for Phase I oxidative enzymes rather than undergoing further hydrolysis. nih.govnih.gov Research indicates that while phthalate diesters are significant inhibitors of carboxylesterases (CES), their corresponding monoesters are not, suggesting that once formed, this compound does not significantly interfere with the enzymes responsible for its own generation. nih.gov

Oxidative Biotransformation Pathways of Alkyl Chains

Following its formation, this compound is a substrate for extensive Phase I oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. mdpi.com This process targets the nine-carbon alkyl chain, and as a result, this compound itself is often a minor urinary metabolite compared to its oxidative products. nih.govnih.gov

The primary oxidative pathways involve hydroxylation at the terminal (ω) and sub-terminal (ω-1) carbons of the nonyl chain. These initial hydroxylated metabolites can be further oxidized to form ketones and carboxylic acids. Key oxidative metabolites identified in human and animal studies following exposure to the parent compound DINP include:

Mono-hydroxy-isononyl phthalate (MHINP) : A product of ω-1 hydroxylation. nih.govnih.gov

Mono-oxo-isononyl phthalate (MOINP) : Formed by the oxidation of the hydroxyl group in MHINP. nih.govnih.gov

Mono-carboxy-isooctyl phthalate (MCIOP) : A major metabolite resulting from ω-oxidation followed by subsequent beta-oxidation, which shortens the alkyl chain. nih.govnih.gov

Studies measuring urinary metabolites in human populations have confirmed that these oxidative metabolites are far more abundant and frequently detected than the primary hydrolytic monoester, this compound. nih.govnih.gov This indicates that the oxidative biotransformation of the alkyl chain is the predominant metabolic fate of the compound in the body. These oxidative reactions increase the water solubility of the molecule, preparing it for Phase II conjugation and subsequent excretion. nih.gov

Molecular Interactions with Cellular Components and Macromolecules

This compound and its parent compound interact with various biological molecules, which influences their transport, cellular uptake, and biological activity.

Binding Characteristics with Plasma Proteins and Other Biological Scaffolds

Once absorbed into the systemic circulation, phthalates and their metabolites are transported bound to plasma proteins. The nature of this binding differs between the diester and monoester forms. Phthalate monoesters, including by extension this compound, primarily bind to albumin. nih.gov This interaction is significant for the distribution of the compound throughout the body. The binding of various phthalates to human serum albumin (HSA) and bovine serum albumin (BSA) occurs mainly through hydrophobic interactions within specific subdomains of the albumin molecule. nih.gov As the length of the alkyl chain on a phthalate monoester increases, its affinity for albumin generally increases. nih.gov

In addition to albumin, phthalates can interact with other transport proteins. Computational studies and some epidemiological data suggest that long-chain phthalates like DINP and its metabolites can interact with sex hormone-binding globulin (SHBG). nih.gov SHBG is a key plasma glycoprotein (B1211001) that binds and transports androgens and estrogens, thereby regulating their bioavailability. An association has been observed between urinary levels of certain phthalate metabolites and serum SHBG levels in humans. nih.govnih.gov

| Compound Class | Primary Binding Protein | Other Interacting Scaffolds | Binding Characteristics |

|---|---|---|---|

| Phthalate Diesters (e.g., DINP) | Lipoproteins | Sex Hormone-Binding Globulin (SHBG) | Associated with lipid fractions in plasma; In silico studies show binding affinity for SHBG. nih.gov |

| Phthalate Monoesters (e.g., this compound) | Albumin | - | Binds to hydrophobic cavities, with affinity increasing with alkyl chain length. nih.govnih.gov |

Modulation of Xenobiotic Metabolizing Enzyme Systems (e.g., Cytochromes, Sulfotransferases, Transporters)

This compound and related compounds can modulate the activity and expression of enzymes involved in xenobiotic metabolism.

Sulfotransferases (SULTs): Phthalate monoesters have been shown to be potent inhibitors of several human sulfotransferase enzymes, which are critical for Phase II conjugation reactions. In vitro studies demonstrate that monoesters with longer alkyl chains, such as mono-octyl and mono-ethylhexyl phthalate, strongly inhibit SULT1A1, SULT1B1, and SULT1E1. nih.govnih.gov A computational molecular docking study specifically investigating the metabolites of DINP, including mono-isononyl phthalate (MINP), predicted that they are capable of inhibiting multiple members of the SULT1 family, with MINP showing the broadest inhibitory potential across the isoforms tested, except for SULT1A3 and SULT1B1. nih.govmdpi.com

Cytochromes (CYPs): The effect of this compound on cytochrome P450 enzymes is often indirect, mediated through the activation of nuclear receptors. Research has shown that mono-isononyl phthalate (MINP) can activate xenobiotic receptors like the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). researchgate.net These receptors are key regulators of the expression of CYP genes, including CYP2B6 and CYP3A4. By activating these receptors, MINP can upregulate the transcription of these important drug-metabolizing enzymes in human hepatocytes. researchgate.net

Receptor Binding Studies (e.g., Androgenic, Estrogenic, Aryl Hydrocarbon Receptors)

Phthalates are well-known for their interactions with various nuclear receptors, which mediate their endocrine-disrupting activities.

Androgenic Receptor (AR): Phthalates are generally considered to act as antagonists to the androgen receptor. Studies in human infants have found correlations between urinary levels of mono-isononyl phthalate (MiNP) and hormonal markers indicative of lower androgen activity and reduced Leydig cell function. nih.gov While direct binding studies for this compound are limited, the functional data in humans suggest an interaction with the androgen signaling pathway. nih.gov For comparison, computational studies on the metabolites of a similar phthalate, DEHP, show strong binding affinities for the AR ligand-binding pocket, with interaction patterns highly similar to the native ligand, testosterone. nih.govresearchgate.net

Estrogenic Receptors (ER): The interaction of this compound with estrogen receptors is complex. An in silico molecular docking study reported that the parent compound, di-isononyl phthalate (DINP), exhibited a high binding affinity for the human estrogen receptor α (hERα), greater than that of the natural ligand 17β-estradiol. researchgate.net Conversely, an earlier in vitro study using a recombinant yeast screen found that DINP possessed extremely weak estrogenic activity, and its monoester metabolites were inactive. These differing results may reflect the distinction between binding affinity (in silico) and functional activation (in vitro). Some phthalates have been shown to contribute to uterine leiomyoma pathogenesis by altering the methylation status of the estrogen receptor α (ESR1) gene promoter. mdpi.com

Aryl Hydrocarbon Receptor (AhR): The aryl hydrocarbon receptor is another target for some phthalates. Studies using reporter gene assays have shown that related long-chain phthalates like di-isodecyl phthalate (DIDP) can affect AhR activity. nih.gov The activation of AhR by phthalates can influence the expression of xenobiotic-metabolizing enzymes and cross-talk with other signaling pathways. nih.gov

| Receptor | Compound | Interaction Type | Observed/Predicted Finding | Reference |

|---|---|---|---|---|

| Androgen Receptor (AR) | Mono-isononyl phthalate (MINP) | Antagonism (Functional) | Correlated with hormonal markers of lower androgen activity in human infants. | nih.gov |

| Estrogen Receptor α (ERα) | Di-isononyl phthalate (DINP) | Binding (In silico) | Predicted to have a higher binding score to hERα than 17β-estradiol. | researchgate.net |

| Estrogen Receptor α (ERα) | Di-isononyl phthalate (DINP) | Agonism (In vitro) | Showed extremely weak estrogenic activity in a yeast screen assay. | |

| Estrogen Receptor | Mono-nonyl phthalate | Agonism (In vitro) | Found to be inactive in a yeast screen assay. | |

| Aryl Hydrocarbon Receptor (AhR) | Di-isodecyl phthalate (DIDP) | Activation | Affected AhR activity in a luciferase reporter gene assay. | nih.gov |

Bioavailability, Uptake, and Distribution within Environmental Biota

This compound is the primary monoester metabolite of the high molecular weight phthalate, di-isononyl phthalate (DiNP). The bioavailability, uptake, and distribution of this compound are intrinsically linked to the physicochemical properties of its parent compound, DiNP, which is characterized by high hydrophobicity and a low water solubility of less than 0.001 mg/L mst.dk.

In aquatic environments, the hydrophobic nature of DiNP causes it to adsorb readily to sediments and suspended particulate matter asianfisheriessociety.org. This makes sediments a significant reservoir for the compound, influencing its availability to benthic and pelagic organisms mst.dkasianfisheriessociety.org. Due to its high octanol-water partition coefficient (log Kow >8.0), DiNP exhibits a strong tendency to bioaccumulate in the lipid-rich tissues of aquatic organisms mst.dkfrontiersin.org. Experimental studies have demonstrated this bioaccumulative potential, with a bioconcentration factor (BCF) of 1,844 reported in fish, indicating significant uptake from the surrounding water mst.dk. Once DiNP is taken up by an organism, it can be metabolized to its monoester, this compound.

In terrestrial and mammalian systems, a primary route of exposure is through the ingestion of contaminated dust and food nih.govresearchgate.net. Studies on the oral bioavailability of DiNP from ingested house dust have shown significant uptake. In a study involving piglets, the mean uptake rate for DiNP was 47% researchgate.netnih.gov. A similar study in human volunteers found a mean recovery of DiNP metabolites in urine corresponding to 26% of the ingested dose from dust nih.gov.

Following absorption, the distribution of phthalates and their metabolites is influenced by their lipophilicity. As a hydrophobic molecule, this compound, along with its parent compound DiNP, tends to distribute to lipid-rich compartments. For instance, in mammals, higher molecular weight phthalates and their monoester metabolites are found in relatively higher concentrations in breast milk compared to urine nih.govresearchgate.net. Conversely, more water-soluble secondary metabolites, which are products of further oxidation of the monoester, are more readily excreted in urine nih.govresearchgate.net. This distribution pattern suggests that this compound can persist in fatty tissues before undergoing further metabolic transformation.

| Organism/System | Parameter | Value | Source |

|---|---|---|---|

| Fish | Bioconcentration Factor (BCF) | 1,844 | mst.dk |

| Piglets (from dust) | Oral Bioavailability (Uptake Rate) | 47% ± 26% | researchgate.netnih.gov |

| Humans (from dust) | Oral Bioavailability (Metabolite Recovery) | 26% ± 13% | nih.gov |

Integration with Endogenous Metabolic Pathways (e.g., β-oxidation, β-ketoadipate pathway)

Once absorbed and distributed within an organism, this compound can interact with and be transformed by endogenous metabolic pathways. The biotransformation of this compound involves processes that target both its nonyl alkyl chain and its aromatic phthalic acid core. These transformations are mediated by pathways primarily designed for the metabolism of fatty acids and aromatic compounds.

The initial step in the metabolism of DiNP in most organisms is the hydrolysis of one of its ester bonds by enzymes such as lipases and esterases, yielding this compound and isononyl alcohol d-nb.infonih.gov. The subsequent metabolic fate of this compound involves several pathways.

Interaction with β-oxidation: The long alkyl side chain of this compound is structurally similar to endogenous fatty acids. This similarity allows it to interact with the fatty acid β-oxidation pathway, a major catabolic process that breaks down fatty acids in the mitochondria to produce energy. However, rather than being efficiently metabolized, some phthalate monoesters have been shown to inhibit this pathway. For example, monoethylhexyl phthalate (MEHP), the metabolite of a structurally similar phthalate, inhibits mitochondrial β-oxidation by impeding the mitochondrial respiratory chain nih.gov. This inhibition can lead to an accumulation of long-chain acyl-CoA compounds and triglycerides researchgate.net. It is proposed that the bulky phthalate moiety interferes with the enzymatic processing of the alkyl chain, disrupting the normal flow of fatty acid metabolism.

Degradation via the β-ketoadipate pathway: The aromatic ring structure of phthalates is notably stable. In many microorganisms, such as soil and aquatic bacteria, the ultimate degradation of the phthalic acid portion of the molecule occurs via the β-ketoadipate pathway nih.gov. This pathway is a central route for the catabolism of various aromatic compounds. For this compound to enter this pathway, it must first be hydrolyzed to phthalic acid. Subsequently, bacterial dioxygenase enzymes attack the aromatic ring, incorporating hydroxyl groups to form intermediates like 4,5-dihydroxyphthalate nih.gov. This intermediate is then decarboxylated to form protocatechuate, a key substrate that enters the β-ketoadipate pathway nih.govresearchgate.netnih.gov. The pathway further cleaves the aromatic ring and converts the resulting intermediates into succinyl-CoA and acetyl-CoA, which can then enter the central tricarboxylic acid (TCA) cycle nih.gov.

| Metabolic Process | Key Pathway | Substrate | Primary Outcome in Biota | Source |

|---|---|---|---|---|

| Alkyl Chain Metabolism | β-oxidation (Interaction/Inhibition) | This compound | Potential disruption of fatty acid metabolism and lipid accumulation. | nih.gov |

| Aromatic Ring Catabolism | β-ketoadipate pathway | Phthalic acid (from hydrolysis of the monoester) | Complete degradation of the phthalate ring into central metabolites (succinyl-CoA, acetyl-CoA) in microorganisms. | nih.govresearchgate.net |

| Initial Biotransformation | Hydrolysis | Di-isononyl phthalate (DiNP) | Formation of this compound (monoester). | d-nb.infonih.gov |

Remediation and Treatment Technologies for Phthalate Contaminated Environments

Physicochemical Treatment Approaches

Physicochemical treatment methods are commonly employed for the removal of persistent organic pollutants like phthalates from contaminated environments. These technologies leverage physical and chemical properties of the contaminants to achieve separation or degradation. Key approaches include adsorption, advanced oxidation processes, and membrane filtration.

Adsorption is a widely used and effective separation process noted for its cost-effectiveness, design simplicity, and operational ease. d-nb.info It involves the accumulation of contaminants (adsorbate) onto the surface of a solid material (adsorbent). The process does not typically result in the formation of harmful by-products. d-nb.info

Activated Carbon (AC): Activated carbon is considered a universal adsorbent due to its large surface area, well-developed porous structure, and favorable surface chemistry. d-nb.inforesearchgate.net It demonstrates a high capacity for adsorbing organic pollutants, including phthalates. The effectiveness of AC can be further enhanced through surface modification. For instance, impregnating activated carbon with copper (Cu) or tetrabutylammonium (B224687) (TBA) has been shown to significantly increase its removal capacity for phthalates. This enhancement is attributed to chemisorption, where Cu-impregnated carbon forms complexes like Cu(Pht)2, and electrostatic interactions between the positively charged TBA and phthalate (B1215562) anions. researchgate.net

Agricultural Wastes: A sustainable and cost-effective alternative to commercial activated carbon is the use of adsorbents derived from agricultural by-products. pjoes.com Materials such as coconut shells, walnut shells, date stones, spent tea leaves, and corn cobs can be converted into activated carbons through pyrolysis followed by chemical or physical activation. pjoes.commdpi.com These bio-based adsorbents possess promising characteristics for removing various pollutants. d-nb.info The adsorption mechanism for phthalates onto these materials often involves hydrogen bonding and hydrophobic interactions. nih.govnih.gov The acidic surfaces of many activated carbons derived from agricultural waste make them particularly effective for adsorbing certain types of organic pollutants. d-nb.info

Industrial By-products: Similar to agricultural wastes, certain industrial by-products can be repurposed as low-cost adsorbents for environmental remediation, contributing to a circular economy.

The table below summarizes the adsorption capacities of various low-cost adsorbents derived from agricultural waste for different pollutants, illustrating their potential for phthalate remediation.

| Sorbent (Raw Agricultural By-product) | Pollutant Sorbed | Maximum Adsorption Capacity (qmax, mg/g) |

| Spent Tea Leaves (STL) | Crystal Violet (CV) | Varies with conditions |

| Acacia nilotica Leaves | Crystal Violet (CV), Rhodamine B (RHB) | Varies with conditions |

| Plant Leaves (Oven-dried) | Cadmium (Cd), Copper (Cu) | Varies with conditions |

| Coffee Grounds | Carbon Dioxide (CO2) | Varies with conditions |

This table is generated based on findings indicating the potential of agricultural by-products as effective adsorbents for various pollutants. pjoes.com

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to degrade persistent organic pollutants. mdpi.com AOPs are characterized by the generation of highly reactive and non-selective oxidants, primarily hydroxyl radicals (•OH), which can rapidly attack and break down complex organic molecules into simpler, less toxic compounds, and ultimately mineralize them into carbon dioxide and water. mdpi.comnih.govkirj.ee These processes have been shown to be effective in degrading phthalate esters, with degradation efficiencies ranging from 40.3% to 100%. nih.gov

Key AOPs for Phthalate Degradation:

Photocatalysis: This process involves the use of a semiconductor catalyst (like Titanium dioxide, TiO2) and a light source (e.g., UV radiation). The catalyst absorbs photons, generating electron-hole pairs that react with water and oxygen to produce hydroxyl radicals.

Electrochemical Oxidation: This method uses an electric current to generate oxidants on the surface of an anode. It can directly oxidize pollutants or indirectly degrade them through electro-generated species like hydroxyl radicals.

Ozonation (O3): Ozone is a powerful oxidant that can directly react with pollutants or decompose in water to form hydroxyl radicals, especially at elevated pH. kirj.ee

UV/Hydrogen Peroxide (H2O2): The photolysis of hydrogen peroxide by UV light generates hydroxyl radicals, leading to the efficient degradation of organic compounds. kirj.eenih.gov

Fenton and Photo-Fenton Processes: These processes use a combination of hydrogen peroxide and iron salts (Fe2+) to produce hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process.

The degradation of phthalates via AOPs typically involves the destruction of the aromatic ring by hydroxyl radicals, leading to the formation of intermediate products such as phthalic acid, benzoic acid ethyl ester, and various organic acids before complete mineralization. nih.gov

Membrane filtration is a pressure-driven physical separation process that effectively removes contaminants from water. researchgate.netsemanticscholar.org Different types of membrane processes are classified based on their pore size and the pressure applied. For phthalate removal, Nanofiltration (NF) and Reverse Osmosis (RO) are the most effective techniques. researchgate.netnih.gov

Nanofiltration (NF): NF membranes have a pore size of approximately 1-10 nm and can effectively remove divalent salts and small organic molecules like phthalates. semanticscholar.orgnih.gov Studies have shown that NF membranes can achieve high rejection rates for various phthalates, often exceeding 90%. nih.gov

Reverse Osmosis (RO): RO membranes have the smallest pore size (<1 nm) and can remove even small dissolved organic and inorganic molecules. semanticscholar.orgnih.gov RO has demonstrated very high removal efficiency for phthalates, with rejection rates ranging from 97.6% to nearly 99.9%. researchgate.net

The removal mechanism in membrane filtration is a combination of size exclusion (sieving) and adsorption of the contaminant onto the membrane surface. nih.gov The hydrophobicity of the phthalate compounds is an important factor influencing their rejection by the membrane. researchgate.net While highly effective, a major limitation of RO is its high energy consumption due to the high operating pressures required. semanticscholar.org

The table below shows the removal efficiency of different membrane types for phthalates.

| Membrane Type | Process | Phthalate Removal Efficiency (%) |

| RO-DS3SE | Reverse Osmosis (RO) | 97.6 - 99.9 |

| NF-DS5DK | Nanofiltration (NF) | 97.6 - 99.9 |

| UF-DSGM | Ultrafiltration (UF) | 97.6 - 99.9 |

| NF3 | Nanofiltration (NF) | 92.5 - 98.8 (DBP), 88.7 - 91.7 (BBP) |

Data sourced from studies on various Osmonics, Inc. membranes and other commercial membranes. researchgate.netnih.gov

Comparative Analysis of Remediation Efficiencies and Limitations

Selecting an appropriate remediation technology depends on a comparative analysis of its efficiency, cost, environmental impact, and specific site conditions. Each of the physicochemical methods discussed has distinct advantages and limitations.

| Technology | Efficiency | Advantages | Limitations |

| Adsorption | Moderate to High | Cost-effective (especially with waste-derived sorbents), simple design, easy operation, no harmful by-products. d-nb.infopjoes.com | Sorbent requires regeneration or disposal; competition from other organic matter can reduce efficiency; saturation of adsorbent material. |

| Advanced Oxidation Processes (AOPs) | High (up to 100%) nih.gov | Rapid degradation rates, potential for complete mineralization of pollutants, effective for a wide range of compounds. mdpi.com | High operational costs (energy, chemical reagents), potential formation of toxic intermediates if mineralization is incomplete, complex chemistry. mdpi.com |

| Membrane Filtration (NF/RO) | Very High (up to 99.9%) researchgate.net | High removal efficiency for a broad range of contaminants, produces high-quality effluent. scirp.org | High energy consumption (especially RO) semanticscholar.org, membrane fouling reduces efficiency and lifespan, produces a concentrated waste stream (retentate) that requires further treatment. |

Development of Sustainable and Cost-Effective Remediation Strategies

The future of environmental remediation lies in the development of sustainable, "green," and cost-effective strategies. This involves minimizing energy consumption, reducing reliance on expensive chemicals, and utilizing waste materials.

Key Sustainable Approaches:

Use of Low-Cost Adsorbents: The conversion of agricultural and industrial wastes into activated carbons or other adsorbents is a prime example of a sustainable strategy. pjoes.comneptjournal.com This approach not only provides a low-cost material for water treatment but also helps in waste management, reducing the environmental nuisance of these by-products. d-nb.info

Green Technologies: Bioremediation and phytoremediation are emerging as environmentally friendly and cost-effective alternatives to conventional methods. nih.govresearchgate.net

Bioremediation utilizes microorganisms like bacteria and fungi to degrade pollutants. researchgate.netmdpi.com It is considered an eco-friendly, cheap, and efficient option. researchgate.net Composting, for instance, is a promising biodegradation technology for treating phthalate-contaminated soil. nih.gov

Phytoremediation uses plants to remove, degrade, or contain contaminants in soil and water. It is a "green" approach that can be a cost-effective alternative for site remediation. nih.gov

Focus on Prevention: A crucial aspect of sustainability is preventing pollution at its source. This involves developing sustainable industrial practices and supply chain management to minimize the release of phthalates into the environment. researchgate.net

By focusing on these sustainable and innovative approaches, it is possible to develop robust and economically viable strategies for managing the environmental contamination caused by Nonyl hydrogen phthalate and other related compounds.

Q & A

Q. What are the recommended methods for synthesizing and purifying nonyl hydrogen phthalate (NHP) for laboratory use?

NHP can be synthesized via esterification of phthalic anhydride with nonanol under acid catalysis. Key steps include:

- Refluxing phthalic anhydride with a molar excess of nonanol in the presence of concentrated sulfuric acid (1–2% w/w) at 110–120°C for 4–6 hours .

- Purification via liquid-liquid extraction (e.g., using sodium bicarbonate to remove unreacted acid) followed by vacuum distillation to isolate the monoester.

- Confirm purity using FT-IR (C=O stretch at ~1720 cm⁻¹) and HPLC (C18 column, methanol/water mobile phase) .

Q. How can NHP be quantified in environmental samples such as atmospheric particulate matter?

- Extraction : Use accelerated solvent extraction (ASE) with dichloromethane or Soxhlet extraction for solid matrices .

- Detection : Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column and electron ionization (EI). Quantify via external calibration with deuterated internal standards (e.g., d₄-NHP) to correct for matrix effects .

- Quality Control : Include procedural blanks to monitor cross-contamination and spike recovery tests (target: 70–120%) .

Q. What is the stability profile of NHP under varying pH and temperature conditions?

NHP is stable in neutral to slightly acidic conditions (pH 4–7) but undergoes hydrolysis in strongly alkaline environments (pH > 9) to form phthalic acid and nonanol.

- Thermal Stability : Decomposes above 200°C, releasing CO₂ and nonene derivatives .

- Storage : Store in amber glass at 4°C under inert gas (e.g., argon) to prevent oxidation .

Q. How does NHP partition between aqueous and organic phases in environmental systems?

- Log P (Octanol-Water) : Estimated at ~4.2, indicating high hydrophobicity and tendency to adsorb to organic-rich matrices (e.g., soil, sediment) .

- Solubility : 0.1–1.2 mg/L in water, necessitating surfactants or co-solvents (e.g., acetone) for aqueous studies .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported NHP toxicity data across in vitro and in vivo studies?

- Experimental Design : Standardize exposure protocols (e.g., dose metrics, vehicle controls) to account for differences in bioavailability. For example, use albumin-bound NHP in cell culture to mimic physiological conditions .

- Data Normalization : Express toxicity endpoints relative to internal dose metrics (e.g., urinary metabolites) rather than administered doses .

Q. What are the dominant degradation pathways of NHP in aerobic vs. anaerobic environments?

- Aerobic : Microbial degradation via esterase activity produces phthalic acid, which is further metabolized to protocatechuate and enters the TCA cycle .

- Anaerobic : Reductive cleavage of the ester bond generates nonanol and phthalate, with slower degradation rates due to limited enzyme activity.

- Methodology : Use ¹⁴C-labeled NHP in microcosm studies to track mineralization (CO₂ evolution) and intermediate metabolites (HPLC-MS/MS) .

Q. How can cumulative risk assessment frameworks address coexposure to NHP and other phthalates?

- Mixture Toxicity : Apply the Hazard Index (HI) model, summing individual risk quotients for phthalates with shared metabolic pathways (e.g., via peroxisome proliferator-activated receptors) .

- Biomonitoring : Measure urinary monoester metabolites (e.g., mono-nonyl phthalate) alongside oxidative stress biomarkers (e.g., 8-OHdG) .

Q. What advanced techniques improve NHP detection in complex biological matrices like serum or adipose tissue?

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove lipids and proteins .

- Instrumentation : Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) for precise quantification at sub-ng/g levels .

Q. How does NHP interact with cellular membranes compared to fully esterified phthalates like DEHP?

- Membrane Dynamics : Use fluorescence anisotropy with DPH probes to assess NHP’s disruption of lipid bilayer order. Compare with DEHP, which integrates more deeply into hydrophobic regions .

- Computational Modeling : Molecular dynamics simulations (e.g., GROMACS) to predict partitioning coefficients and hydrogen-bonding interactions with phospholipids .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.